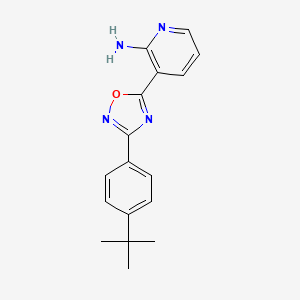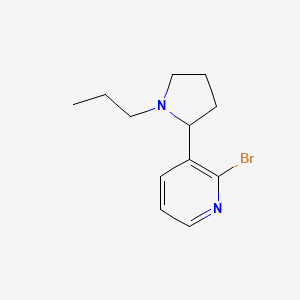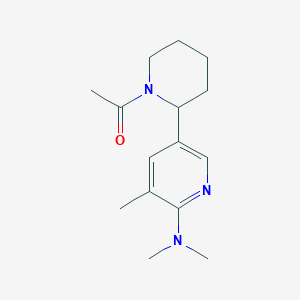
3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminomethyl group and a chlorine atom attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine as the starting material.
Aminomethylation: The 4-chloropyridine undergoes aminomethylation using formaldehyde and a suitable amine source, such as ammonia or methylamine, under acidic conditions.
Hydrochloride Formation: The resulting aminomethylated product is then treated with hydrochloric acid to form the hydrochloride salt of 3-(Aminomethyl)-4-chloropyridin-2-amine.
Industrial Production Methods
In an industrial setting, the production of 3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride can be optimized by using continuous flow reactors and automated processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Conditions typically involve heating in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation and Reduction: Imines or primary amines.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A similar compound used as a spin label in biological studies.
3-(Aminomethyl)phenylboronic acid hydrochloride: Another compound with aminomethyl functionality, used in various synthetic applications.
Uniqueness
3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride is unique due to the presence of both an aminomethyl group and a chlorine atom on the pyridine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
1447606-43-0 |
|---|---|
Molekularformel |
C6H9Cl2N3 |
Molekulargewicht |
194.06 g/mol |
IUPAC-Name |
3-(aminomethyl)-4-chloropyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-5-1-2-10-6(9)4(5)3-8;/h1-2H,3,8H2,(H2,9,10);1H |
InChI-Schlüssel |
XFQYFGIQLPSTKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Cl)CN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)





